N-[(4-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
Description
4-(2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)benzonitrile is a chemical compound that belongs to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-32-22-11-20-21(12-23(22)33-2)28-15-18(13-27)24(20)30-9-7-17(8-10-30)25(31)29-14-16-3-5-19(26)6-4-16/h3-6,11-12,15,17H,7-10,14H2,1-2H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDVPZWOLLJJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde or ketone to form the benzoxazepine ring. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazepine ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted benzoxazepine derivatives depending on the reagents used.
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride
- 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride
- 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride
Uniqueness
4-(2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)benzonitrile is unique due to its specific substitution pattern and the presence of both a benzoxazepine ring and a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Quinoline moiety : A bicyclic structure known for its diverse biological activities.
- Functional groups : The presence of chloro, cyano, and methoxy groups enhances its pharmacological potential.
This unique combination contributes to its biological activity, particularly in the context of enzyme inhibition and receptor modulation .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
- Receptor Modulation : It can interact with cell surface receptors, modulating their activity and influencing cellular signaling pathways related to growth and apoptosis .
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting protein kinases involved in tumor growth. The compound's structural features allow it to effectively bind to these targets, disrupting their function .
Antibacterial Activity
This compound has also demonstrated antibacterial properties. In vitro studies revealed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Case Studies
- In Vitro Studies : Various studies have utilized docking simulations to predict the binding interactions of the compound with target proteins. These studies indicate strong binding affinities that correlate with observed biological activities .
- Antitumor Activity : In a recent study, the compound was tested against human cancer cell lines. It exhibited IC50 values in the low micromolar range, indicating potent antitumor effects. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. Results showed strong inhibitory activity with IC50 values comparable to established inhibitors .
Data Table
Q & A
Q. What are the critical steps for synthesizing N-[(4-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide with high purity?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Coupling Reactions : Formation of the piperidine-4-carboxamide core via nucleophilic substitution or amide bond coupling under anhydrous conditions .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and HPLC to isolate the final product. Purity validation via NMR (¹H/¹³C) and LC-MS to confirm absence of unreacted intermediates or side products .
- Key Monitoring : Thin-layer chromatography (TLC) at each step to track reaction progress and optimize yields .
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Crystallize the compound in a solvent system (e.g., ethanol/water), and collect data at 293 K. Refinement using software like SHELXL reveals bond angles, chair conformation of the piperidine ring, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming C(4) chains) .
- Structural Insights : The pyramidal geometry of the piperidine nitrogen and planarity of the quinoline moiety influence molecular packing and potential binding interactions with biological targets .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate halogenated organic waste in designated containers.
- Toxicity Screening : Refer to analogs (e.g., piperidine-carboxamide derivatives) for preliminary hazard assessments and consult material safety data sheets (MSDS) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?
Methodological Answer:
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to dock the compound into target protein active sites (e.g., kinase ATP-binding domains). Focus on hydrogen bonding with the quinoline cyano group and piperidine-carboxamide interactions .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess conformational changes and binding free energy (MM-PBSA/GBSA methods) .
- Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays to refine computational models .
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Validate assay conditions (e.g., ATP concentration in kinase assays) and use reference inhibitors as positive controls.
- Purity Verification : Reanalyze compound batches via LC-MS to rule out degradation or impurities .
- Cell Line Variability : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) on the quinoline dimethoxy substituents to enhance aqueous solubility.
- LogP Optimization : Calculate partition coefficients (e.g., using ChemAxon) and synthesize analogs with logP < 3 to improve bioavailability .
- In Vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays. Use LC-MS/MS for quantification .
Q. How do researchers design SAR studies to identify critical functional groups for activity?
Methodological Answer:
- Analog Library Synthesis : Systematically modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl or remove cyano groups) .
- Activity Clustering : Group analogs by IC₅₀ values and correlate with structural features (e.g., electron-withdrawing groups on quinoline enhance kinase inhibition) .
- 3D-QSAR Models : Develop CoMFA/CoMSIA models to map steric/electrostatic requirements for potency .
Q. What experimental approaches validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat denature. Quantify target protein stability via Western blot .
- Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to isolate bound proteins for identification by mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
